[2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol
CAS No.: 1224719-01-0
VCID: VC2703755
Molecular Formula: C11H13ClO2
Molecular Weight: 212.67 g/mol
* For research use only. Not for human or veterinary use.
![[2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol - 1224719-01-0](/images/structure/VC2703755.png)
Description |
[2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol is an organic compound with a unique structure featuring a chloro group, a cyclopropylmethoxy group, and a methanol group attached to a phenyl ring. Its molecular formula is C11H13ClO2, and it is identified by the CAS number 1224719-01-0 . This compound is of interest in various scientific fields due to its distinct chemical and biological properties. Synthesis MethodsThe synthesis of [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol typically involves the reaction of 2-chloro-4-hydroxybenzaldehyde with cyclopropylmethanol. This reaction is facilitated by using a base such as potassium carbonate under reflux conditions to promote the formation of the desired product. Mechanism of ActionThe chloro and cyclopropylmethoxy groups are crucial for its binding affinity and biological activity. This compound may modulate various biological pathways through interaction with enzymes or receptors, potentially leading to therapeutic effects. Scientific Uses
Research Findings
|
||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1224719-01-0 | ||||||||||||||||||
Product Name | [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol | ||||||||||||||||||
Molecular Formula | C11H13ClO2 | ||||||||||||||||||
Molecular Weight | 212.67 g/mol | ||||||||||||||||||
IUPAC Name | [2-chloro-4-(cyclopropylmethoxy)phenyl]methanol | ||||||||||||||||||
Standard InChI | InChI=1S/C11H13ClO2/c12-11-5-10(4-3-9(11)6-13)14-7-8-1-2-8/h3-5,8,13H,1-2,6-7H2 | ||||||||||||||||||
Standard InChIKey | BJLNOXKLMCHQBM-UHFFFAOYSA-N | ||||||||||||||||||
SMILES | C1CC1COC2=CC(=C(C=C2)CO)Cl | ||||||||||||||||||
Canonical SMILES | C1CC1COC2=CC(=C(C=C2)CO)Cl | ||||||||||||||||||
PubChem Compound | 58047497 | ||||||||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume